Vasotocin, dansyl-lys(8)-

Description

Evolution of Peptide Hormone and Neuropeptide Research Methodologies

The study of peptide hormones and neuropeptides has undergone a significant transformation over the decades. Early research relied heavily on classical biochemical techniques such as extraction, purification, and bioassays to identify and characterize these signaling molecules. While foundational, these methods offered limited insight into the dynamic and spatial aspects of neuropeptide function within complex biological systems.

The advent of molecular biology and advanced analytical techniques has revolutionized the field. nih.gov Recent decades have seen a surge in the use of genome and transcriptome sequencing, mass spectrometry, and computational prediction to identify novel peptides, their precursor proteins, and their corresponding receptors across a wide array of animal taxa. nih.govnih.gov These 'omics'-driven approaches have vastly expanded the known repertoire of neuropeptides and facilitated comparative studies into their evolution. biologists.comfrontiersin.org

Furthermore, the development of powerful genetic tools has enabled researchers to investigate the physiological roles of specific neuropeptide signaling pathways. Techniques such as RNA interference (RNAi), morpholino knockdown, and the CRISPR-Cas system for genome editing allow for the targeted disruption of neuropeptide precursor genes or their receptors. nih.gov This shift from descriptive to functional studies has created a demand for more sophisticated tools, like fluorescent analogs, to observe the precise molecular events governed by these peptides in real-time.

The Foundational Role of Fluorescent Analogs in Molecular and Cellular Biology Investigations

Fluorescent probes are indispensable tools for cell biologists, offering high sensitivity and versatility while causing minimal disruption to the cells under investigation. nih.govscispace.com They serve as visible labels that reveal the static or dynamic spatial patterns of various cellular components. scispace.com These powerful tools have been broadly applied in cell imaging across diverse research fields, including biology, pathology, pharmacology, and biochemistry. nih.gov

The core advantage of fluorescent analogs lies in their ability to translate complex biological events into observable optical signals. acs.org They are designed to respond to a wide variety of biological signals and events and can be targeted to specific subcellular compartments. scispace.com Researchers have successfully used fluorescent probes to monitor a range of cellular processes, including:

Real-time visualization and tracking of cellular events nih.gov

Measurement of biomolecule expression and localization nih.gov

Monitoring of small-molecule messenger dynamics nih.gov

Analysis of enzyme activation and protein-protein interactions nih.gov

Visualization of protein trafficking and conformational changes acs.org

The development of genetically encoded reporters derived from fluorescent proteins, such as the green fluorescent protein (GFP), has been revolutionary. nih.govscispace.com Concurrently, the synthesis of small-molecule fluorescent probes continues to be a major area of research, offering advantages such as smaller size and different labeling kinetics. scispace.com These probes have become fundamental in deciphering the physiological and pathological roles of various molecules in living systems. acs.org

Overview of Vasotocin (B1584283) Analogs as Precision Research Tools

Arginine-vasotocin (AVT) is a neurohypophyseal hormone that, along with its related peptides vasopressin (AVP) and oxytocin (B344502) (OT), belongs to a family of critical signaling molecules in vertebrates. nih.govpnas.org To study the complex actions of these peptides, researchers have developed a variety of fluorescent analogs. These synthetic molecules are invaluable for investigating receptor localization, trafficking, and structural organization, as well as for developing high-throughput screening assays for new ligands. nih.govacs.org

Different series of fluorescent agonists and antagonists for vasopressin and oxytocin receptors have been developed and characterized. nih.gov The first fluorescent probe of this family was created over two decades ago using a rhodamyl derivative of a desaminated analog of lysine-vasopressin (LVP). nih.gov Since then, other fluorophores like fluorescein (B123965) and Alexa dyes have been successfully coupled to these peptides to create a suite of research tools. nih.gov For example, fluorescent analogs of AVP have been used to quantitatively monitor hormone binding to intact collecting tubule cells and to observe the internalization of the hormone-receptor complex. physiology.org Similarly, fluorescent agonists and antagonists of vasotocin have been employed in the toad bladder to study their distinct behaviors, where the agonist was internalized by epithelial cells while the antagonist remained at the cell surface. physiology.org

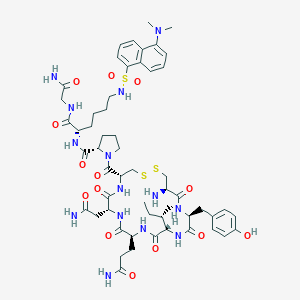

Among these tools is Vasotocin, dansyl-lys(8)- , a neurohypophyseal hormone analogue synthesized by linking a dansyl (DNS) group to the ε-amino group of the lysine (B10760008) residue at position 8 of vasotocin. nih.gov This specific fluorescent probe has been instrumental in studying the interactions between neurohypophyseal hormones and their carrier proteins, the neurophysins. nih.gov The binding of dansyl-lys(8)-vasotocin to bovine neurophysins results in distinct changes in the fluorescence properties of the dansyl probe. nih.gov Researchers observed an increase in fluorescence intensity, a longer average lifetime, a shift of the emission band to higher energies, and an increase in emission anisotropy upon binding. nih.gov These measurable changes in fluorescence allow for the precise determination of dissociation constants for the hormone-protein interaction, providing critical data on the binding kinetics. nih.gov The dansyl group itself appears to interact directly with the neurophysin protein, making this probe a sensitive tool for exploring the molecular details of this crucial biological interaction. nih.gov

Research Findings and Compound Data

The following tables provide a summary of research findings related to vasotocin analogs and a list of chemical compounds mentioned in this article.

Table 1: Research Applications of Selected Vasotocin and Vasopressin Fluorescent Analogs

| Fluorescent Analog | Research Application | Key Findings | Reference(s) |

|---|---|---|---|

| Vasotocin, dansyl-lys(8)- | Studying hormone-neurophysin interactions | Binding to neurophysin alters the probe's fluorescence properties, allowing for the determination of binding kinetics and dissociation constants. | nih.gov |

| d9phe(flu)AVT (Agonist) | Investigating receptor internalization in toad bladder | The agonist was internalized into epithelial cells, a process that was blocked by an antagonist. This suggests agonists form functional complexes with receptors that trigger endocytic uptake. | physiology.org |

| d4lys(flu)AVT (Antagonist) | Investigating receptor internalization in toad bladder | The antagonist was not internalized but remained at the cell surface, indicating a different mode of receptor interaction compared to the agonist. | physiology.org |

| 1-desamino-8-rhodamine lysine vasopressin (rhoda LVP) | Monitoring hormone binding and internalization in rabbit cortical collecting tubule | This probe binds reversibly and with high affinity to V2 receptors. The internalization of the hormone-receptor complex may contribute to cellular desensitization. | physiology.org |

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| [Arg⁸]vasotocin | AVT |

| Vasotocin, dansyl-lys(8)- | Dansyl-Lys(8)-Vasotocin |

| Arginine Vasopressin | AVP |

| Lysine Vasopressin | LVP |

| Oxytocin | OT |

| Dansyl | DNS |

| ε-Dansyl-lysine | ε-DNS-lysine |

| Pro-Lys(DNS)-GlyNH2 | |

| d[Lys⁸(dimethylaminonaphtalene-1-sulfonyl)]VP | |

| d9phe(flu)AVT | |

| d4lys(flu)AVT |

Structure

2D Structure

Properties

IUPAC Name |

(2S)-1-[(4R,7R,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H78N14O14S3/c1-5-30(2)47-54(80)63-37(21-22-44(57)71)50(76)65-39(26-45(58)72)51(77)66-40(29-85-84-28-35(56)48(74)64-38(52(78)67-47)25-31-17-19-32(70)20-18-31)55(81)69-24-10-15-42(69)53(79)62-36(49(75)60-27-46(59)73)13-6-7-23-61-86(82,83)43-16-9-11-33-34(43)12-8-14-41(33)68(3)4/h8-9,11-12,14,16-20,30,35-40,42,47,61,70H,5-7,10,13,15,21-29,56H2,1-4H3,(H2,57,71)(H2,58,72)(H2,59,73)(H,60,75)(H,62,79)(H,63,80)(H,64,74)(H,65,76)(H,66,77)(H,67,78)/t30-,35-,36-,37-,38-,39+,40-,42-,47-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSZBKKWGBUTFY-BRDYMSPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CCCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H78N14O14S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10160841 | |

| Record name | Vasotocin, dansyl-lys(8)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10160841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1255.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138915-83-0 | |

| Record name | Vasotocin, dansyl-lys(8)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138915830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vasotocin, dansyl-lys(8)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10160841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Advanced Spectroscopic Characterization of Vasotocin, Dansyl Lys 8

Methodologies for Site-Specific Chemical Modification and Fluorescent Labeling of Peptides

The site-specific chemical modification of peptides with fluorescent probes is a fundamental technique in biochemical and biophysical research. This approach allows for the introduction of a reporter group at a defined position within the peptide sequence, minimizing perturbation of the peptide's native structure and function while enabling sensitive detection and characterization.

For the synthesis of Vasotocin (B1584283), dansyl-lys(8)-, the primary strategy involves the specific labeling of the ε-amino group of the lysine (B10760008) residue at position 8. This is typically achieved through solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry. uodiyala.edu.iq During SPPS, the peptide is assembled sequentially on a solid support, with the amino acid side chains protected by temporary blocking groups. To achieve site-specific labeling, an orthogonal protection strategy is employed. The α-amino group of the growing peptide chain is protected with a base-labile group (e.g., Fmoc), while the ε-amino group of the lysine at position 8 is protected with a group that is stable to the conditions used for α-amino group deprotection but can be removed selectively at a later stage.

Once the full peptide sequence is assembled, the selective deprotection of the lysine side chain exposes the ε-amino group for reaction with a fluorescent dye. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a widely used reagent for this purpose. wikipedia.orgglpbio.comglpbio.com It reacts with primary and secondary amines under mild basic conditions to form stable, fluorescent sulfonamide adducts. wikipedia.orgnih.gov The reaction is typically carried out in a suitable buffer, such as sodium carbonate, at a controlled pH to ensure the specific and efficient labeling of the target amino group. nih.gov Following the labeling reaction, the peptide is cleaved from the solid support, and all remaining protecting groups are removed, yielding the desired fluorescently labeled peptide.

Synthesis Protocols for Vasotocin, Dansyl-Lys(8)- and Related Fluorescent Peptide Conjugates

The synthesis of Vasotocin, dansyl-lys(8)- has been described as a method to create a neurohypophyseal hormone analogue with an extrinsic fluorescence probe. nih.govresearchgate.netresearchgate.net The process begins with the solid-phase synthesis of the vasotocin peptide. The ε-amino group of the lysine residue at position 8 is specifically targeted for labeling.

The key step in the synthesis is the coupling of the dansyl group to the ε-amino group of the lysine residue. nih.govresearchgate.netresearchgate.net This is achieved by reacting the protected peptide, still attached to the solid support, with dansyl chloride. wikipedia.org The reaction conditions are optimized to ensure complete and specific labeling of the lysine side chain. After the labeling step, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

The crude fluorescent peptide is then purified to homogeneity using high-performance liquid chromatography (HPLC). The purity and identity of the final product, Vasotocin, dansyl-lys(8)-, are confirmed by analytical HPLC and mass spectrometry. This rigorous purification and characterization process is essential to ensure that the subsequent spectroscopic studies are performed on a well-defined molecular species. A similar methodology has been employed for the synthesis of other fluorescent vasopressin analogues, where different fluorophores are attached to the ε-amino group of lysine at position 8. nih.gov

Comprehensive Spectroscopic Characterization of Vasotocin, Dansyl-Lys(8)-

Steady-state fluorescence spectroscopy is a fundamental technique used to characterize the fluorescence properties of a molecule. researchgate.netnih.gov For Vasotocin, dansyl-lys(8)-, this involves measuring its excitation and emission spectra. The dansyl group typically exhibits an absorption maximum between 310 nm and 350 nm. wikipedia.org When excited at or near its absorption maximum, the dansyl fluorophore in the vasotocin analogue emits fluorescence in the blue-green region of the spectrum. wikipedia.org

The precise emission maximum of Vasotocin, dansyl-lys(8)- is sensitive to the polarity of its microenvironment. wikipedia.org In aqueous solution, the emission spectrum is generally broad. However, upon binding to its carrier protein, neurophysin, a characteristic blue shift (a shift of the emission band to higher energies) is observed. nih.govresearchgate.netresearchgate.net This blue shift indicates that the dansyl probe moves into a more nonpolar or hydrophobic environment upon protein binding. nih.govresearchgate.netresearchgate.net Concurrently, an increase in fluorescence intensity is also typically observed. nih.govresearchgate.netresearchgate.net These changes in the emission profile provide valuable information about the binding event and the nature of the binding site.

| Parameter | Value in Aqueous Buffer | Value when Bound to Neurophysin |

| Emission Maximum | ~550 nm | Blue-shifted (e.g., ~520 nm) |

| Relative Fluorescence Intensity | Lower | Higher |

Note: The exact values can vary depending on the specific buffer conditions and the isoform of neurophysin used.

Time-resolved fluorescence spectroscopy provides deeper insights into the excited-state dynamics of the fluorescent probe. mdpi.comhoriba.com This technique measures the fluorescence lifetime (τ), which is the average time the fluorophore spends in the excited state before returning to the ground state. mdpi.com The fluorescence lifetime of the dansyl group is sensitive to its local environment and can be affected by factors such as solvent relaxation and quenching processes. nih.govnih.gov

For Vasotocin, dansyl-lys(8)-, the fluorescence decay is often complex and may require a multi-exponential decay model for accurate fitting. nih.govresearchgate.netresearchgate.net This complexity can arise from the flexibility of the peptide and the different microenvironments experienced by the dansyl probe. When the dansylated vasotocin analogue binds to neurophysin, a significant increase in the average fluorescence lifetime is observed. nih.govresearchgate.netresearchgate.net This increase is consistent with the dansyl group being shielded from solvent quenching and residing in a more rigid and protected environment within the protein-peptide complex. nih.govresearchgate.netresearchgate.net

| Condition | Average Fluorescence Lifetime (τ) |

| Free Vasotocin, dansyl-lys(8)- in solution | Shorter (e.g., nanoseconds) |

| Vasotocin, dansyl-lys(8)- bound to neurophysin | Longer (e.g., increased by a factor of 1.5-2) |

Note: The specific lifetime values are dependent on the experimental setup and conditions.

Fluorescence anisotropy is a powerful technique for studying the size and shape of molecules and their binding interactions. It measures the rotational mobility of the fluorescent probe. When a fluorophore is excited with polarized light, the emitted light will also be polarized to some extent, depending on how much the molecule rotates during the fluorescence lifetime.

For the relatively small and flexible Vasotocin, dansyl-lys(8)- peptide in solution, the fluorescence anisotropy is expected to be low, indicating rapid rotational motion. However, upon binding to the much larger neurophysin protein, the rotational motion of the dansyl probe becomes significantly restricted. This restriction leads to a substantial increase in the measured fluorescence anisotropy. nih.govresearchgate.netresearchgate.net

The change in fluorescence anisotropy upon binding can be used to determine the dissociation constant (Kd) for the interaction between Vasotocin, dansyl-lys(8)- and neurophysin. nih.govresearchgate.net By titrating the fluorescent peptide with increasing concentrations of the protein, a binding curve can be generated from the anisotropy data, allowing for the quantification of the binding affinity. This approach has been successfully used to characterize the binding of the dansylated vasotocin analogue to different isoforms of neurophysin. nih.gov

| Condition | Fluorescence Anisotropy (r) |

| Free Vasotocin, dansyl-lys(8)- in solution | Low (e.g., < 0.1) |

| Vasotocin, dansyl-lys(8)- bound to neurophysin | High (e.g., > 0.2) |

Note: Anisotropy values are dimensionless and depend on the rotational correlation time of the molecule.

Investigation of Neurohypophyseal Protein Interactions Utilizing Dansyl Lys 8 Vasotocin

Elucidating Ligand-Neurophysin Isoform Binding Interactions

The synthesis of a vasotocin (B1584283) analogue with a dansyl group attached to the ε-amino group of the lysine (B10760008) at position 8 has provided a powerful tool for investigating neurophysin binding. nih.gov This fluorescent probe allows for the detailed examination of the binding process with purified isoforms of bovine neurophysins, the natural carrier proteins for neurohypophyseal hormones. nih.gov

These findings highlight the utility of dansyl-lys(8)-vasotocin in dissecting the nuanced binding interactions between a hormone analogue and its carrier protein isoforms, revealing subtle differences in their molecular recognition sites.

Quantitative Analysis of Fluorescence Parameter Changes Upon Protein Binding

The binding of dansyl-lys(8)-vasotocin to neurophysins induces several distinct and quantifiable changes in its fluorescence parameters. nih.gov These alterations provide a spectroscopic window into the binding event and the local environment of the dansyl probe. Upon association with neurophysin, the following key changes are observed:

Increased Average Lifetime: The excited state of the dansyl fluorophore persists for a longer duration before returning to the ground state. nih.gov

Shift of the Emission Band to Higher Energies: The peak of the fluorescence emission spectrum shifts towards shorter wavelengths (a "blueshift"). nih.gov

Increased Emission Anisotropy: The polarization of the emitted light becomes more pronounced, indicating a more restricted rotational motion of the dansyl group when bound to the protein. nih.gov

These changes are indicative of the dansyl probe moving into a more nonpolar and rigid environment within the neurophysin binding pocket. The increase in intensity and lifetime suggests protection from quenching agents in the aqueous solvent, while the blueshift is a classic sign of a less polar environment. The rise in anisotropy directly reflects the immobilization of the ligand upon binding to the much larger protein.

| Fluorescence Parameter | Change Upon Binding to Neurophysin | Reference |

| Intensity | Increase | nih.gov |

| Average Lifetime | Increase | nih.gov |

| Emission Maximum | Shift to higher energies (Blueshift) | nih.gov |

| Emission Anisotropy | Increase | nih.gov |

Determination of Ligand-Neurophysin Dissociation Constants Through Spectroscopic Methods

A significant application of the fluorescence changes observed with dansyl-lys(8)-vasotocin is the quantitative determination of the binding affinity between the ligand and neurophysin isoforms. Specifically, the changes in fluorescence anisotropy have been effectively utilized to calculate the dissociation constants (Kd) for these interactions. nih.gov

The dissociation constant is a measure of the strength of the binding between a ligand and a protein; a lower Kd value indicates a higher binding affinity. By titrating the neurophysin solution with increasing concentrations of dansyl-lys(8)-vasotocin and monitoring the change in fluorescence anisotropy, a binding curve can be generated. From this curve, the dissociation constant can be derived.

This spectroscopic approach offers a sensitive and direct method for quantifying the binding affinity without the need for physical separation of the bound and free ligand. The ability to determine dissociation constants for different neurophysin isoforms allows for a comparative analysis of their binding affinities for the vasotocin analogue, further contributing to our understanding of the specificity of these interactions. nih.gov

| Ligand | Protein | Method | Parameter Measured | Dissociation Constant (Kd) | Reference |

| Dansyl-Lys(8)-Vasotocin | Bovine Neurophysin Isoforms | Spectrometry, Fluorescence | Emission Anisotropy | Determined | nih.gov |

Applications in G Protein Coupled Receptor Gpcr Pharmacology and Signaling Research

Characterization of Vasopressin/Oxytocin (B344502) Receptor Binding and Affinity

A fundamental application of Vasotocin (B1584283), dansyl-lys(8)- lies in the detailed characterization of receptor binding and affinity. The dansyl group acts as a reporter, with its fluorescence characteristics changing upon binding to a receptor, providing quantitative data on these interactions.

Research has utilized Vasotocin, dansyl-lys(8)- to profile its binding affinity and selectivity across different vasopressin and oxytocin receptor subtypes. One study demonstrated that a dansyl derivative of [Lys8]vasopressin binds to both the V1a and V2 vasopressin receptors, albeit with different affinities. nih.gov The compound exhibited a higher affinity for the V1a receptor compared to the V2 receptor.

Receptor Binding Affinity of a Dansyl-Lys8-Vasopressin Analogue

| Receptor Subtype | Binding Affinity (nM) |

|---|---|

| Vasopressin V1a | 32 |

This table presents the binding affinities of a dansyl derivative of [Lys8]vasopressin for the human V1a and V2 receptors.

It is important to note that the derivatization of vasotocin with a bulky fluorophore like dansyl at position 8 can influence its binding characteristics. nih.gov

Vasotocin, dansyl-lys(8)- is instrumental in the development of competitive binding assays. In these assays, the fluorescent ligand competes with unlabeled compounds (potential drug candidates) for binding to the receptor. The displacement of the fluorescent ligand, measured as a decrease in fluorescence signal, allows for the determination of the binding affinity of the unlabeled compound. This non-radioactive method offers a safer and more efficient alternative for screening large libraries of compounds. nih.gov The changes in fluorescence parameters, such as intensity and anisotropy, upon binding of the dansylated hormone analogue to its carrier proteins, the neurophysins, have been used to determine dissociation constants. nih.gov

Insights into Receptor Conformational Dynamics and Activation Mechanisms

The interaction of a ligand with its receptor can induce conformational changes that are crucial for receptor activation and downstream signaling. Fluorescent probes like Vasotocin, dansyl-lys(8)- offer a window into these dynamic processes.

Studies have investigated the functional consequences of Vasotocin, dansyl-lys(8)- binding to its receptors. It has been reported that the dansyl derivative of d[Lys8]VP was unable to stimulate the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the V2 receptor signaling pathway. nih.gov This finding suggests that while the compound can bind to the receptor, it does not trigger the canonical Gs-mediated signaling cascade, classifying it as an antagonist for this pathway. nih.gov This antagonistic property is a key feature in differentiating between receptor occupancy and activation.

Ligand-induced receptor internalization is a critical mechanism for regulating signal transduction. Fluorescent ligands are invaluable for visualizing and quantifying this process. In contrast to agonist-induced internalization, studies with a fluorescent antagonist analogue of vasopressin, which included a dansyl derivative, showed that this antagonist did not undergo receptor endocytosis. nih.gov This suggests that mere receptor occupancy by an antagonist is not sufficient to trigger the internalization machinery, a process that appears to be coupled to receptor activation by an agonist. nih.govphysiology.org

Advanced Microscopic Visualization and Subcellular Localization of Receptors

The fluorescent nature of Vasotocin, dansyl-lys(8)- makes it an excellent tool for advanced microscopic techniques aimed at visualizing the subcellular localization of vasopressin and oxytocin receptors. By tracking the fluorescence signal, researchers can map the distribution of these receptors on the cell surface and follow their trafficking within the cell. While more recent studies have often favored brighter and more photostable fluorophores like rhodamine and Alexa dyes for detailed imaging, the principles of using fluorescent ligands for receptor visualization were established with earlier probes, including dansylated compounds. nih.gov

Utilization of Fluorescence Microscopy for Receptor Imaging

The core principle behind using fluorescent ligands for receptor imaging is their ability to bind to the target receptor with high affinity and specificity, thereby allowing for the visualization of the receptor's location on the cell surface or within intracellular compartments. In the case of vasotocin receptors, which are GPCRs, several fluorescent analogs have been successfully developed and employed for such purposes. These typically involve fluorophores like rhodamine or fluorescein (B123965) attached to the vasotocin peptide.

However, research into the properties of Vasotocin, dansyl-lys(8)- , also known as d[Lys8(dimethylaminonaphtalene-1-sulfonyl)]VP, has demonstrated its ineffectiveness as a tool for imaging vasotocin receptors. A pivotal study on fluorescent analogs of vasopressin and oxytocin revealed that this dansyl derivative was unable to bind to the vasopressin V2 receptor, a closely related GPCR. nih.gov The inability to bind to the receptor is a fundamental disqualifier for its use in fluorescence microscopy for receptor imaging, as no signal would be generated at the receptor's location.

While the dansyl group provides fluorescent properties, its attachment at the lysine-8 position of vasotocin appears to sterically hinder or otherwise disrupt the key interactions necessary for receptor binding. This lack of binding affinity means that even though the compound is fluorescent, it cannot be used to label and visualize vasotocin receptors in tissues or cells.

Exploration of Receptor Distribution and Dynamics within Cellular Compartments

The study of receptor distribution and dynamics, such as internalization and trafficking, is another crucial application of fluorescent ligands. These studies provide valuable information on how GPCRs function and how their signaling is regulated. Successful visualization of these processes requires a fluorescent ligand that not only binds to the receptor but also can be tracked as the receptor moves through different cellular compartments, such as endosomes, following agonist-induced internalization.

Given that Vasotocin, dansyl-lys(8)- does not bind to the vasotocin receptor, it cannot be used to explore the receptor's distribution and dynamics. nih.gov Without initial binding to the receptor on the cell surface, there is no mechanism by which the fluorescent signal can be specifically associated with the receptor as it moves within the cell. Consequently, this compound is not a viable tool for studying receptor internalization, recycling, or degradation pathways.

In contrast, other fluorescent vasotocin analogs, which do bind to the receptor, have been instrumental in elucidating these dynamic processes. For instance, rhodamine-labeled vasopressin has been used to quantitatively assess the kinetics of binding and internalization of the vasopressin V2 receptor in collecting duct cells. nih.gov

Structure Activity Relationship Studies and Rational Analog Design

Assessment of the Dansyl Modification's Influence on Ligand-Receptor Recognition and Function

The introduction of a dansyl (dimethylaminonaphthalene-1-sulfonyl) group to the lysine (B10760008) residue at position 8 of vasotocin (B1584283) or its close analog, lysine vasopressin (LVP), has a profound and detrimental effect on its ability to interact with and activate its target G protein-coupled receptors. Research on a dansylated derivative of deamino-lysine vasopressin, specifically d[Lys8(dimethylaminonaphtalene-1-sulfonyl)]VP, demonstrated that the compound was unable to bind to the vasopressin receptor. nih.gov Consequently, this lack of binding resulted in a complete inability to activate the downstream signaling pathway, as evidenced by its failure to stimulate cyclic adenosine (B11128) monophosphate (cAMP) production. nih.gov

This finding underscores a critical principle in peptide modification: the chemical properties and steric bulk of the reporter group can interfere with the precise molecular interactions required for receptor recognition and activation. nih.gov While the dansyl group is a relatively small fluorophore, its placement at position 8 in the vasopressin/vasotocin scaffold appears to create steric or electronic hindrance that prevents the peptide from docking correctly into the receptor's binding pocket.

Interestingly, the dansyl modification does not abolish all biological interactions of the peptide. Studies on dansyl-lys(8)-vasotocin have shown that the analog can still bind to neurophysins, the natural carrier proteins for vasotocin and oxytocin (B344502). nih.gov The binding to neurophysin isoforms induces significant changes in the fluorescence properties of the dansyl probe, including an increase in fluorescence intensity and a shift of the emission band to higher energies, which indicates that the dansyl group itself interacts with the carrier protein. nih.gov This suggests that the binding requirements for the receptor are much more stringent than for the carrier protein.

Principles of Rational Design for Vasotocin Analogs with Engineered Reporter Group Incorporation

The design of fluorescent vasotocin and vasopressin analogs is guided by extensive structure-activity relationship (SAR) studies that have mapped the functional importance of each amino acid residue. acs.orgrsc.org A key principle that has emerged is the tolerance of position 8 for substitution. nih.gov This position is a site of natural variation among species (e.g., arginine in vasopressin, lysine in lypressin, and leucine (B10760876) or other amino acids in oxytocin-like peptides) and has been identified as a non-critical site for the fundamental aspects of receptor binding. nih.govrsc.org

The rational design of fluorescent analogs leverages this knowledge by using position 8 as an attachment point for reporter groups. Several principles guide this process:

Tolerable Modification Site: The side chain of the amino acid at position 8 extends away from the core structure required for receptor activation, making it a suitable location for attaching bulky groups like fluorophores without completely eliminating binding affinity. nih.gov

Influence on Selectivity: While not essential for binding, the residue at position 8 is known to be involved in conferring selectivity for different receptor subtypes (e.g., V1a, V2, oxytocin receptors). nih.gov Therefore, the choice of both the linker and the fluorophore can be used to tune the selectivity of the resulting analog.

Fluorophore Selection: The choice of the fluorophore is critical. While the dansyl group proved to be detrimental to receptor binding, other fluorophores have been successfully incorporated at the same position. nih.gov Analogs bearing fluorescein (B123965), rhodamine, and various Alexa Fluor dyes at position 8 have been developed that retain high affinity and functional activity. nih.govacs.org This highlights that the specific chemical nature of the fluorophore, not just its presence, dictates the pharmacological profile of the final compound.

Use of Precursor Analogs: The development of fluorescent probes often starts with a well-characterized peptide analog. For instance, a deaminated analog of lysine-vasopressin (dLVP) was used as the chemical scaffold to develop the first generation of fluorescent probes for this hormone family. nih.gov

Comparative Analysis with Other Fluorescent and Non-Fluorescent Vasotocin/Vasopressin Analogs in Receptor Binding and Functional Assays

The functional incompetence of dansyl-lys(8)-vasopressin stands in stark contrast to other fluorescent analogs where the fluorophore is also attached at position 8. A comparative analysis reveals the critical role of the specific fluorophore in determining the pharmacological properties of the analog.

For example, d[Lys⁸(carboxyfluorescein)]VP and d[Lys⁸(methylanthranilamide)]VP were shown to retain high affinity for the V2 receptor and were able to stimulate adenylyl cyclase activity as effectively as the native arginine vasopressin (AVP). nih.gov This demonstrates that with the appropriate choice of reporter group, the functional integrity of the hormone can be preserved. The table below provides a comparative overview of various vasopressin analogs, highlighting the divergent outcomes of different modifications at the lysine-8 position.

Interactive Table: Comparative Activity of Vasopressin (VP) Analogs

| Compound Name | Modification | Receptor Binding | Functional Activity (cAMP Production) | Reference |

| Arginine Vasopressin (AVP) | Native Hormone | High Affinity | Potent Agonist | nih.gov |

| d[Lys⁸]VP (dLVP) | Deamination, Lysine at position 8 | High Affinity | Potent Agonist | nih.gov |

| d[Lys⁸(dansyl)]VP | Dansyl group on Lys8 | Unable to bind | Inactive | nih.gov |

| d[Lys⁸(carboxyfluorescein)]VP | Fluorescein group on Lys8 | High Affinity | Potent Agonist | nih.gov |

| d[Lys⁸(methylanthranilamide)]VP | Methylanthranilamide group on Lys8 | High Affinity | Potent Agonist | nih.gov |

| d[Lys⁸(tetramethylrhodamyl)]VP | Tetramethylrhodamine group on Lys8 | High Affinity | Potent Agonist | nih.gov |

This comparative data clearly illustrates that while the strategy of incorporating a reporter group at position 8 is rational, the specific choice of the fluorophore is paramount. The dansyl moiety, unlike fluorescein or rhodamine derivatives, introduces unfavorable interactions that abrogate receptor binding and subsequent signal transduction. These findings are crucial for the future design of fluorescent probes for vasopressin, vasotocin, and oxytocin receptors, guiding researchers toward fluorophores that are better tolerated within the receptor's binding pocket.

Advanced Research Methodologies and Future Trajectories in Peptide Science

Development and Implementation of High-Throughput Screening (HTS) Platforms for Ligand Discovery

The discovery of new ligands for peptide receptors, particularly G protein-coupled receptors (GPCRs), is a cornerstone of modern pharmacology. High-throughput screening (HTS) platforms have revolutionized this process by enabling the rapid testing of large compound libraries. acs.org These platforms are essential for identifying novel drug candidates that can modulate receptor activity. nih.gov

Fluorescence-based assays are particularly well-suited for HTS due to their sensitivity, homogeneity, and amenability to automation. nih.gov Techniques such as Fluorescence Polarization (FP) and Homogeneous Time-Resolved Fluorescence (HTRF), a form of Förster Resonance Energy Transfer (FRET), have become prominent. nih.gov These methods rely on the development of high-affinity fluorescent ligands that can bind to the receptor of interest. In a typical competition assay, a fluorescent ligand is bound to the receptor. When a compound from a screening library displaces the fluorescent ligand, a change in the fluorescence signal (e.g., polarization or FRET) is detected. nih.gov

The vasopressin/oxytocin (B344502) family of receptors has been a significant target for such HTS assays. Researchers have developed various fluorescent agonists and antagonists to facilitate ligand screening. nih.gov For instance, antagonists labeled with Alexa Fluor dyes or lanthanides have been successfully used to develop robust FP and HTRF assays for the V1a vasopressin receptor. These tools allow for the screening of ligand libraries in 96- and 384-well plate formats, accelerating the discovery of new potential therapeutic compounds. nih.gov

However, the choice of fluorophore and its attachment point to the peptide is critical. An early attempt to create a fluorescent probe involved synthesizing a dansyl derivative of a lysine-vasopressin analog, specifically d[Lys⁸(dimethylaminonaphtalene-1-sulfonyl)]VP. nih.gov The dansyl group is a well-known environmentally sensitive fluorophore. Despite the rational design, this particular compound proved ineffective; it was unable to bind the V2 vasopressin receptor or stimulate the expected downstream signaling pathway of cyclic adenosine (B11128) monophosphate (cAMP) production. nih.gov This finding underscores a critical challenge in HTS platform development: the fluorescent label must not interfere with the ligand's ability to interact with its target receptor.

Integration of Fluorescent Probes in Proteomics and Peptidomics for Receptor Identification

Proteomics and peptidomics aim to comprehensively identify and quantify the entire complement of proteins and peptides in a biological sample, often using mass spectrometry. acs.org Integrating fluorescent probes into these workflows offers a powerful strategy for identifying specific protein-protein and peptide-receptor interactions. A fluorescently labeled peptide can act as a "bait" to capture its binding partners from a complex biological milieu, such as a cell lysate or tissue homogenate.

The general methodology involves incubating the fluorescent peptide probe with the biological sample, allowing it to bind to its target receptor. Subsequent steps, such as chemical cross-linking followed by immunoprecipitation using an antibody against the fluorescent tag, can isolate the ligand-receptor complex. The captured protein can then be identified using mass spectrometry. This approach is conceptually central to the process of "receptor deorphanization," where the goal is to find the cognate receptor for a known bioactive peptide. acs.org

The compound Vasotocin (B1584283), dansyl-lys(8)- was designed as such a fluorescent probe. nih.gov The rationale behind its synthesis was to create a tool that could be used to visualize and identify vasotocin receptors. nih.gov In theory, this molecule could be applied in a proteomics experiment to identify its receptor. However, the experimental finding that d[Lys⁸(dansyl)]VP fails to bind to the known V2 receptor presents a significant complication. nih.gov This lack of affinity for its intended target makes it an unsuitable tool for validating interactions with known vasopressin receptors. It serves as a critical case study, demonstrating that before a fluorescent probe can be reliably used for receptor discovery in complex proteomic systems, its fundamental binding and activity characteristics must be rigorously validated. An inactive probe could lead to false-negative results or, if it binds to other proteins non-specifically, false-positive identifications.

Emerging Trends in Fluorescent Peptide Probe Design and Application in Biological Systems

The design of fluorescent peptide probes is a dynamic field that balances the need for a sensitive reporter group with the requirement to maintain biological activity. beilstein-journals.orgresearchgate.net The core principle involves covalently attaching a fluorophore to a specific peptide sequence. beilstein-journals.org The interaction of the probe with its biological target can then be monitored through changes in fluorescence intensity, lifetime, or emission/excitation wavelengths. beilstein-journals.org

Key Design Considerations:

Fluorophore Selection: The choice of fluorophore is critical. Early probes often used dyes like dansyl chloride or fluorescein (B123965). nih.gov Modern probes frequently employ more photostable and brighter dyes like the Alexa Fluor or DyLight families, or quantum dots. Environmentally sensitive fluorophores, which exhibit changes in their spectral properties upon binding to a target, are particularly useful as they can provide a "turn-on" signal against a low background. beilstein-journals.org

Attachment Site: The fluorophore must be attached to a position on the peptide that does not disrupt the key residues responsible for receptor binding and activation. nih.gov This often involves synthesizing peptide analogues with an additional amino acid, such as lysine (B10760008), which provides a reactive primary amine for dye conjugation at a site presumed to be outside the core binding motif. nih.gov

Linker Chemistry: A linker arm can be placed between the peptide and the fluorophore to minimize steric hindrance that the dye might impose on the peptide-receptor interaction.

The development of fluorescent vasopressin analogues illustrates these principles. A desaminated analog of lysine-vasopressin (dLVP) was used as a scaffold to attach various fluorophores—including rhodamine, fluorescein, methylanthranilamide, and dansyl—to the ε-amine group of the lysine at position 8. nih.gov The results showed a wide range of activities, highlighting the profound impact of the fluorophore on biological function. While the rhodamine and fluorescein derivatives retained high affinity and agonist activity, the dansyl derivative was inactive. nih.gov This demonstrates that even with a common peptide scaffold, the specific properties of the attached fluorophore can determine the success or failure of the probe.

| Fluorescent Vasopressin Analog | Fluorophore | Target Receptor | Binding Affinity (Ki or IC50) | Biological Activity | Reference |

| d[Lys⁸(tetramethylrhodamyl)]VP | Tetramethylrhodamine | V2 (LLC-PK1 cells) | 79 nM | Antagonist | nih.gov |

| d[Lys⁸(carboxyfluorescein)]VP | Carboxyfluorescein | V2 (Canine Kidney) | 32 nM | Agonist | nih.gov |

| d[Lys⁸(methylanthranilamide)]VP | Methylanthranilamide | V2 (Canine Kidney) | 8.8 nM | Agonist | nih.gov |

| d[Lys⁸(dansyl)]VP | Dansyl | V2 (Canine Kidney) | Unable to bind | Inactive | nih.gov |

This table is interactive. You can sort and filter the data.

These findings contribute to an emerging trend where probe design is less about trial-and-error and more about rational design informed by structural biology and computational modeling to predict how a given modification will affect the peptide's conformation and interaction with its receptor.

Conceptual Frameworks for Deorphanization of Neuropeptide and Peptide Hormone Receptors

The human genome contains hundreds of orphan G protein-coupled receptors (GPCRs), for which the endogenous ligands are unknown. nih.govnih.gov Identifying these ligands—a process called deorphanization—is a major goal in chemical biology and drug discovery, as it can unveil novel signaling pathways with therapeutic potential. acs.orgnih.gov

Several conceptual frameworks are used to match orphan receptors with their peptide ligands:

Reverse Pharmacology (Ligand to Receptor): This is the most common approach. A library of all known orphan receptors is screened against a specific, biologically active peptide of interest. acs.org The screen typically uses a cell-based reporter assay that measures downstream signaling, such as changes in intracellular calcium or cAMP. A "hit" indicates a potential ligand-receptor pair, which must then be validated through further detailed pharmacological studies. acs.org

Forward Pharmacology (Tissue to Ligand to Receptor): This approach starts with a tissue or cell line that shows a physiological response to an unknown endogenous factor. The bioactive peptide is first purified and identified from the tissue. Then, using the reverse pharmacology approach described above, this newly identified peptide is screened against the orphan receptor library to find its cognate receptor.

Genomic and Bioinformatic Approaches: The expression patterns of orphan receptors and peptide precursors can be compared across different tissues. If a particular orphan receptor and a peptide are consistently co-expressed in the same tissues, it suggests they might be a functional pair. acs.org This hypothesis must then be tested experimentally.

The use of fluorescent peptide probes like Vasotocin, dansyl-lys(8)- fits within the reverse pharmacology framework. In principle, a fluorescently-labeled peptide could be used in a binding assay to screen a panel of orphan receptors. However, the case of the dansyl-vasopressin derivative highlights a critical caveat in this process. nih.gov The deorphanization framework relies on the fundamental assumption that the peptide ligand used for screening is active and representative of the endogenous peptide. If the probe itself is inactive, as was found for d[Lys⁸(dansyl)]VP, it cannot be used to identify its receptor. nih.gov This underscores the necessity of rigorous probe validation as a prerequisite for any large-scale screening effort. The failure of a probe to activate a known receptor makes it a poor candidate for discovering new ones.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for dansyl-lys(8)-vasotocin analogs to enhance biological activity?

- Methodological Answer : Solid-phase peptide synthesis is the primary method, incorporating 3-mercaptopropanoic acid at the N-terminus and introducing the dansyl group at Lys8 via a photoreactive aryl azido modification. Post-synthesis purification via reverse-phase HPLC ensures structural integrity. Activity optimization requires iterative substitutions (e.g., cysteine-to-mercaptopropanoic acid substitution increases anovulatory activity 3–4 fold) .

- Key Data :

| Modification Site | Biological Activity Change (vs. Native Vasotocin) |

|---|---|

| N-terminus (Cys → 3-MPA) | 3–4× ↑ anovulatory/antidiuretic activity |

| Lys8 (dansyl-aryl azido) | Enables receptor cross-linking and isolation |

Q. Which analytical techniques validate structural modifications in dansyl-lys(8)-vasotocin analogs?

- Methodological Answer :

- Mass Spectrometry (MS) : Confirms molecular weight and purity.

- Nuclear Magnetic Resonance (NMR) : Maps dansyl group integration at Lys8.

- UV-Vis Spectroscopy : Quantifies photoreactive aryl azido groups (λ = 260–280 nm).

- Reference structural protocols from for reproducibility .

Q. How are preclinical models used to assess dansyl-lys(8)-vasotocin bioactivity?

- Methodological Answer :

- Anovulatory Activity : Measure ovulation suppression in rat models via hormonal assays (e.g., progesterone levels).

- Antidiuretic Activity : Quantify urine osmolality changes in hydrated rodents.

- Pressor Activity : Monitor blood pressure responses in hypertensive models.

- Note: Substitutions at Lys8 minimize pressor effects (10% change) while amplifying antidiuretic activity .

Advanced Research Questions

Q. How can photoreactive dansyl-lys(8)-vasotocin analogs isolate species-specific vasotocin receptors?

- Methodological Answer :

- UV Cross-Linking : Expose analogs to UV light to covalently bind receptors.

- Affinity Purification : Use dansyl-specific antibodies or streptavidin-biotin systems.

- Receptor Identification : SDS-PAGE/Western blotting with anti-receptor antibodies (e.g., avian VT3 receptors in ).

- Application : Effective in low vertebrates (fish, amphibians) and mammalian oxytocin receptors .

Q. What phylogenetic frameworks resolve evolutionary divergence in vasotocin receptor subtypes?

- Methodological Answer :

- Sequence Alignment : Use MEGA4 or MEGA11 for multiple sequence alignment (e.g., teleost fish VT1/VT2 receptors in ).

- Phylogenetic Trees : Apply maximum likelihood or Bayesian methods to infer evolutionary relationships.

- Site-Directed Mutagenesis : Test functional conservation of receptor domains (e.g., ligand-binding regions) .

Q. How to address discrepancies in pressor vs. antidiuretic activity ratios across studies?

- Methodological Answer :

- Standardized Assays : Use identical dosage units (e.g., nmol/kg) and species-specific models.

- Statistical Controls : Apply ANOVA or mixed-effects models to account for interspecies variability.

- Comparative Analysis : Cross-reference data with receptor subtype expression (e.g., avian VT3 vs. mammalian V1a) .

Q. What in vitro assays quantify dansyl-lys(8)-vasotocin binding kinetics in avian models?

- Methodological Answer :

- Radioligand Binding : Use ³H-labeled analogs to measure receptor affinity (Kd) in brain homogenates.

- Surface Plasmon Resonance (SPR) : Real-time kinetic analysis of ligand-receptor interactions.

- Functional Assays : Monitor cAMP or calcium flux in transfected cell lines (e.g., HEK293).

- Behavioral Correlation : Link binding data to social behavior assays (e.g., ’s avian affiliative behavior studies) .

Data Analysis and Reporting Guidelines

- Contradiction Resolution : Use FINER criteria (Feasible, Novel, Ethical, Relevant) to evaluate conflicting hypotheses ( ).

- Manuscript Preparation : Follow lab report guidelines ( ) for clarity in methods/results.

- Ethical Compliance : Align receptor isolation protocols with institutional biosafety standards ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.